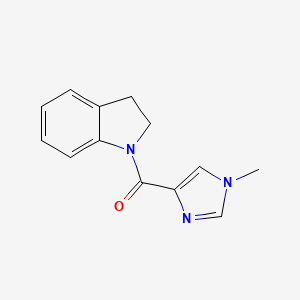

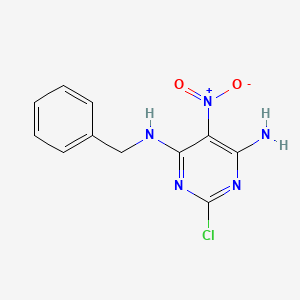

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a class of compounds that have been studied for their potential as anticancer agents . They are known to inhibit cyclin-dependent kinase 2 (CDK2), which is a target for developing new cancer treatments .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized using various methods . For instance, the phenylsulfonamide moiety of a lead compound was replaced with pyrazole derivatives to afford a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .科学研究应用

Cancer Research and CDK2 Inhibition

The phenylsulfonamide moiety of this compound has been bioisosterically replaced with pyrazole derivatives, resulting in a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . Among these derivatives, compound 15 stands out as a potent cyclin-dependent kinase 2 (CDK2) inhibitor with a Ki value of 0.005 µM . CDK2 plays a crucial role in cell cycle regulation and has been explored as a target for cancer treatment. Compound 15 also exhibits sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Antibacterial Activity

Several pyrazole-containing compounds, including those related to our target compound, have shown significant antibacterial activity. For instance, compound 2j demonstrated marked activity against E. coli , S. aureus , and B. subtilis .

Antiparasitic Potential

The sulfonamide group in pyrazole structures has been associated with antiparasitic effects. In the case of our compound, compounds 3b and 3e exhibit potential for treating infections caused by Leishmania strains .

Anticancer Properties

Pyrazole-bearing compounds have diverse pharmacological effects, including potent anticancer activity. For instance, compound 20 displayed excellent anticancer potential against MCF-7 and B16-F10 cancer cell lines .

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazoles, similar to our compound, have been synthesized and verified for their structures. These compounds exhibit promising antileishmanial and antimalarial activities .

作用机制

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . It exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM . This interaction results in the reduction of the phosphorylation of retinoblastoma at Thr821 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 . Therefore, the inhibition of CDK2 by the compound can lead to cell cycle arrest at the S and G2/M phases .

Pharmacokinetics

The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines , suggesting it may have favorable bioavailability.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is likely due to the cell cycle arrest caused by the inhibition of CDK2, which can lead to programmed cell death or apoptosis .

属性

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S2/c24-27(25,17-3-1-10-26-17)22-14-6-4-13(5-7-14)21-15-11-16(19-12-18-15)23-9-2-8-20-23/h1-12,22H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZGRYLYWAYDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

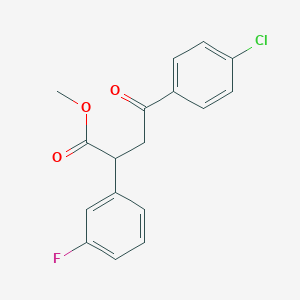

![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine](/img/structure/B2987483.png)

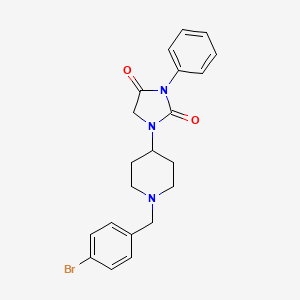

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2987486.png)

![5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2987490.png)

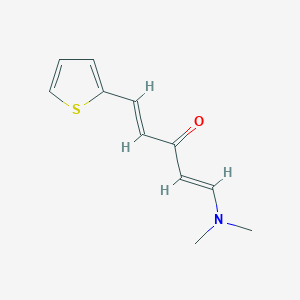

![3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2987491.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2987495.png)